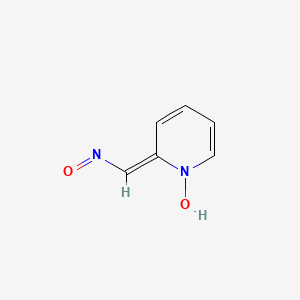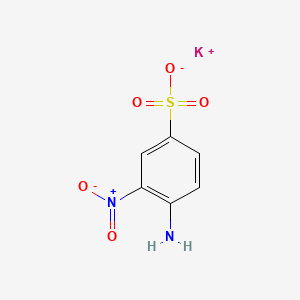
Potassium 3-nitrosulphanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-nitrosulphanilate (CAS 83763-39-7) is a yellow solid compound with the molecular formula C6H5KN2O5S. It is widely used in the synthesis of dyes and pharmaceuticals, and it is known for its effectiveness as a nitroso group transfer reagent . This compound plays a crucial role in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-nitrosulphanilate typically involves the nitration of sulphanilic acid followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of concentrated nitric acid as the nitrating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and safety during production.
Chemical Reactions Analysis
Types of Reactions: Potassium 3-nitrosulphanilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitroso derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various nitroso and amino derivatives, which are valuable intermediates in the synthesis of dyes and pharmaceuticals.
Scientific Research Applications
Potassium 3-nitrosulphanilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.
Biology: It plays a role in biochemical studies involving nitroso group transfer.
Medicine: The compound is used in the development of pharmaceuticals, especially in the synthesis of drugs with nitroso functionalities.
Mechanism of Action
The mechanism of action of Potassium 3-nitrosulphanilate involves the transfer of the nitroso group to target molecules. This transfer is facilitated by the compound’s ability to act as a nitroso donor, interacting with nucleophilic sites on the target molecules. The molecular targets and pathways involved include various enzymes and proteins that participate in nitroso group transfer reactions.
Comparison with Similar Compounds
- Potassium 4-nitrosulphanilate
- Sodium 3-nitrosulphanilate
- Potassium 3-nitrobenzenesulfonate
Comparison: Potassium 3-nitrosulphanilate is unique due to its specific nitroso group transfer capabilities, which are not as pronounced in similar compounds. Its effectiveness as a reagent in organic synthesis and its role in medicinal chemistry set it apart from other nitroso and sulphanilate derivatives .
Properties
CAS No. |
83763-39-7 |
|---|---|
Molecular Formula |
C6H5KN2O5S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
potassium;4-amino-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O5S.K/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
KTGZCCQVKKTLJY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



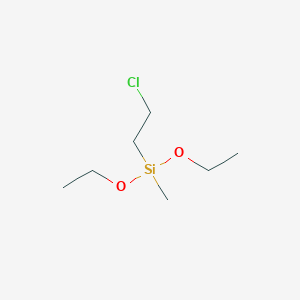

![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
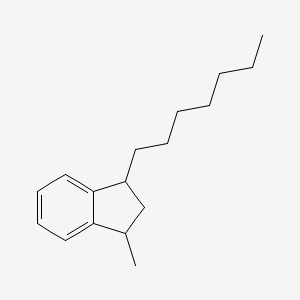

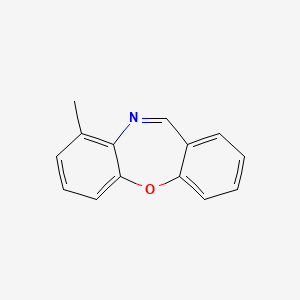

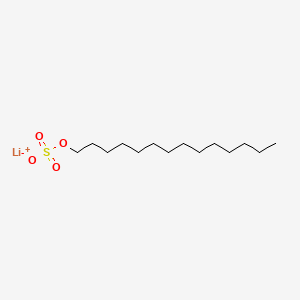


![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
